molecular formula C20H20FN7O B1193503 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1193503
M. Wt: 393.4264
InChI Key: HREUFBUQPIDYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMN-C5 is a novel specific splicing enhancer, targeting RNA for a specific splicing correction, recognizing the interface between U1 snRNP and the SMN2 E7 5' SS, promoter, U1-C, zinc, finger, duplex, binding.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study by Vilchis-Reyes et al. (2010) involved synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine, assessing their cytotoxic activity and CDK inhibitor activity. These derivatives, including compounds structurally related to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one, showed potential as new leads in cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Anticancer Activity

  • Research by Galayev et al. (2015) developed novel 7-hydroxy-8-methyl-coumarins with heterocyclic cores similar to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one. These compounds exhibited significant antimitotic activity and were particularly sensitive towards certain cancer cell lines (Galayev et al., 2015).

Metalation and Bactericidal Activity

  • A study by Bentabed-Ababsa et al. (2010) on the metalation of heteroaromatic esters and nitriles led to the synthesis of compounds including dipyridopyrimidinones. These compounds, related to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one, showed promising bactericidal and fungicidal activities (Bentabed-Ababsa et al., 2010).

Antimicrobial Agents

  • Abu-Melha (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety, similar in structure to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one. These compounds were evaluated as antimicrobial agents, demonstrating the potential of such structures in antimicrobial research (Abu-Melha, 2013).

Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors

  • Mohamed et al. (2011) conducted studies on 2,4-disubstituted pyrimidine derivatives, which have structural similarities to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one. These compounds were identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting their potential in Alzheimer's disease treatment (Mohamed et al., 2011).

Tumor Imaging with Positron Emission Tomography

  • Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, including structures related to 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one, for tumor imaging with PET. Their study highlighted the significance of such compounds in enhancing the effectiveness of tumor imaging (Xu et al., 2012).

properties

Product Name

2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C20H20FN7O

Molecular Weight

393.4264

IUPAC Name

2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C20H20FN7O/c1-13-10-27-11-14(9-16(21)19(27)22-13)18-23-17-4-3-15(12-28(17)20(29)24-18)26-7-5-25(2)6-8-26/h3-4,9-12H,5-8H2,1-2H3

InChI Key

HREUFBUQPIDYHF-UHFFFAOYSA-N

SMILES

O=C1N=C(C2=CN3C(C(F)=C2)=NC(C)=C3)N=C4N1C=C(N5CCN(C)CC5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SMN-C5;  SMN C5;  SMNC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

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